![molecular formula C17H14N4O4S B2993034 2-(4-methoxyphenyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 391862-58-1](/img/structure/B2993034.png)
2-(4-methoxyphenyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide, also known as MNAT, is a synthetic compound that belongs to the class of thiadiazole derivatives. It has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Aplicaciones Científicas De Investigación
Antioxidant and Antimicrobial Properties
Research has shown that derivatives of 1,3,4-thiadiazole, like 2-(4-Methoxyphenyl)-N-[5-(3-Nitrophenyl)-1,3,4-Thiadiazol-2-Yl]Acetamide, possess significant antioxidant and antimicrobial properties. These compounds have been tested against various bacterial strains such as Staphylococcus aureus, Bacillus, Escherichia coli, and Pseudomonas aeruginosa, demonstrating their potential as antibacterial agents. Additionally, their antioxidant efficiency has been evaluated, showing promising results in terms of β-carotene bleaching method applications (Al-Khazragie, Al-Salami, & Al-Fartosy, 2022).
Anti-Inflammatory and Antioxidant Activity
Another study highlights the anti-inflammatory and antioxidant activity of similar compounds, which includes testing their efficacy in DPPH radical scavenging, superoxide anion scavenging, and lipid peroxide inhibition. This suggests potential applications in managing inflammation and oxidative stress (Koppireddi et al., 2013).
Adenosine Receptor Antagonism
Compounds related to 2-(4-Methoxyphenyl)-N-[5-(3-Nitrophenyl)-1,3,4-Thiadiazol-2-Yl]Acetamide have been synthesized and evaluated for their selective antagonistic properties on human adenosine A3 receptors. This is particularly significant for understanding the binding mechanisms in the adenosine receptors, which can have implications in various physiological processes (Jung et al., 2004).
Antibacterial, Antifungal, and Antiviral Activities
The antibacterial, antifungal, and antiviral activities of benzothiazole derivatives containing a 1,3,4-thiadiazole moiety have been extensively studied. These studies indicate the potential use of such compounds in developing new antimicrobial agents, especially against specific strains like tobacco mosaic virus (TMV), Xanthomonas oryzae pv. oryzae (Xoo), and Ralstonia solanacearum (Rs) (Tang et al., 2019).
Catalytic Hydrogenation and Green Synthesis
The compound N-(3-Amino-4-methoxyphenyl)acetamide, closely related to 2-(4-Methoxyphenyl)-N-[5-(3-Nitrophenyl)-1,3,4-Thiadiazol-2-Yl]Acetamide, has been studied for its role in the green synthesis of azo disperse dyes. This research focuses on catalytic hydrogenation, showcasing its importance in industrial applications and the production of environmentally friendly dyes (Qun-feng, 2008).
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4S/c1-25-14-7-5-11(6-8-14)9-15(22)18-17-20-19-16(26-17)12-3-2-4-13(10-12)21(23)24/h2-8,10H,9H2,1H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOFHWHUZUTGPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-isopropylphenyl)-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2992951.png)


![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2992956.png)
![methyl 2-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2992958.png)
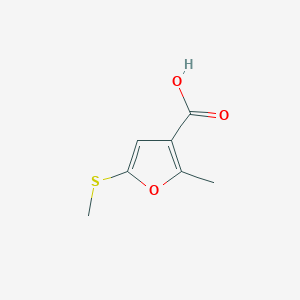
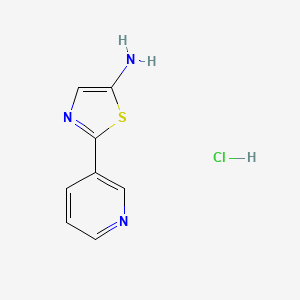
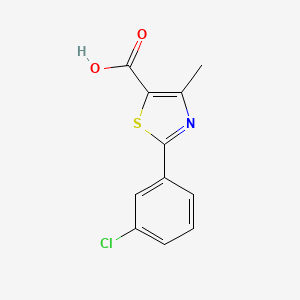
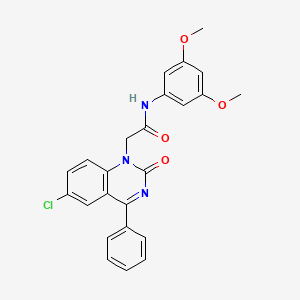
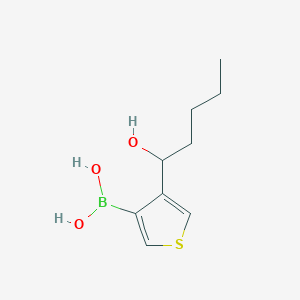
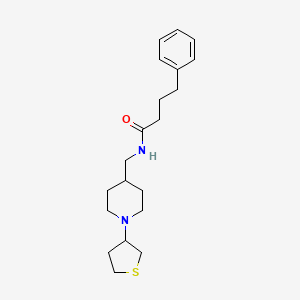
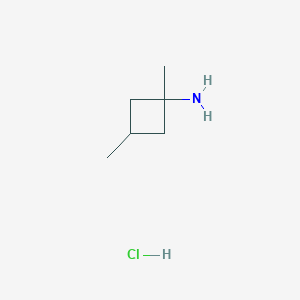
![2',3'-Dihydrospiro{oxane-4,1'-pyrrolo[2,3-c]pyridine}](/img/structure/B2992970.png)
![1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2992971.png)